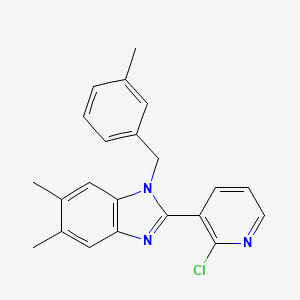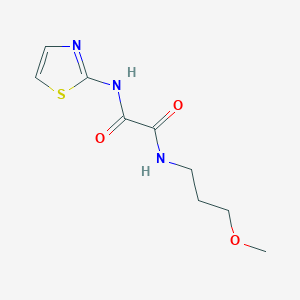
N-(3-methoxypropyl)-N'-(1,3-thiazol-2-yl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-N'-(1,3-thiazol-2-yl)oxamide, also known as MP-Ox, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . They can neutralize free radicals, which are harmful to our bodies and can cause various diseases.
Analgesic Activity
Thiazole derivatives can also act as analgesics . They can help to relieve pain, making them potentially useful in the development of new pain relief medications.
Antimicrobial Activity
Thiazole derivatives have a wide range of antimicrobial activities, including antibacterial and antifungal properties . This makes them potentially useful in the development of new antimicrobial drugs.
Antimalarial Activity
Some thiazole derivatives have been found to have antimalarial properties . They could potentially be used in the development of new treatments for malaria.
Anticancer Activity
Thiazole derivatives have shown anticancer properties . They could potentially be used in the development of new cancer treatments.
Anti-allergic Activity
Thiazole derivatives have been found to have anti-allergic properties . They could potentially be used in the development of new treatments for allergies.
Antihypertensive Activity
Thiazole derivatives have been found to have antihypertensive properties . They could potentially be used in the development of new treatments for high blood pressure.
Anti-inflammatory and Antipsychotic Activities
Thiazole derivatives have been found to have anti-inflammatory and antipsychotic properties . They could potentially be used in the development of new treatments for inflammation and psychiatric disorders.
Mechanism of Action
Target of Action
The primary targets of N1-(3-methoxypropyl)-N2-(thiazol-2-yl)oxalamide are currently under investigation. As a novel compound, it is part of a collection of rare and unique chemicals provided to early discovery researchers .
Biochemical Pathways
Compounds with a similar thiazole ring structure have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic activities .
properties
IUPAC Name |
N-(3-methoxypropyl)-N'-(1,3-thiazol-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-15-5-2-3-10-7(13)8(14)12-9-11-4-6-16-9/h4,6H,2-3,5H2,1H3,(H,10,13)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLGDELFWODENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

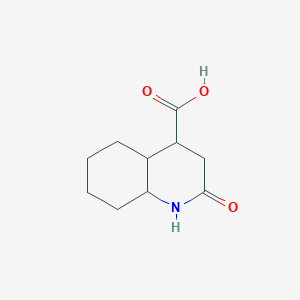
![(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol](/img/structure/B2424219.png)
![3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2424221.png)
![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2424222.png)
![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide](/img/structure/B2424223.png)
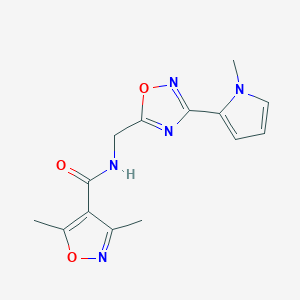
![6,8-dibromo-2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline](/img/structure/B2424226.png)
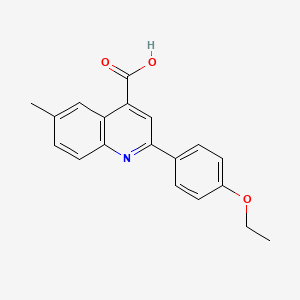
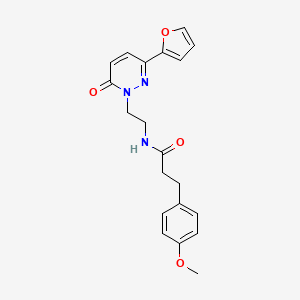
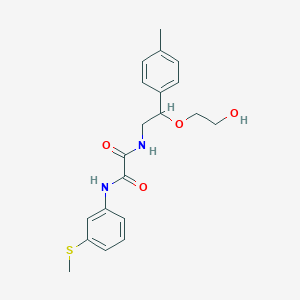
![Tert-butyl (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate](/img/structure/B2424236.png)
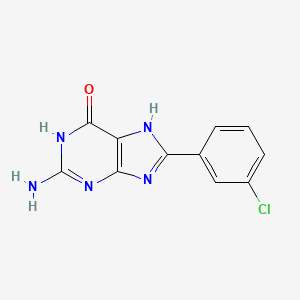
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2424239.png)
